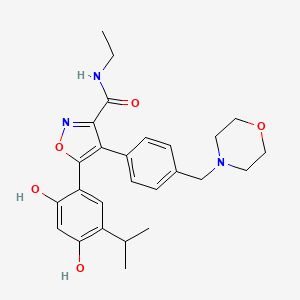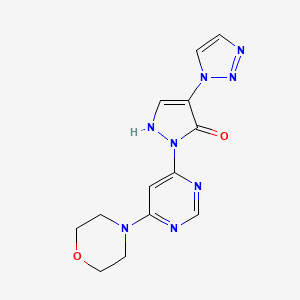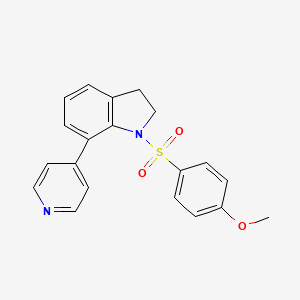![molecular formula C23H21FN6O B612095 1-(5-(4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(6-methylpyridin-2-yl)ethanone CAS No. 1337532-29-2](/img/structure/B612095.png)
1-(5-(4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(6-methylpyridin-2-yl)ethanone
Descripción general
Descripción
GSK2656157 is an inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK; IC50 = 0.9 nM). It is selective for PERK over a panel of additional kinases. GSK2656157 blocks both stress-induced PERK autophosphorylation and eIF2α substrate phosphorylation and decreases levels of ATF4 and CHOP in multiple cell lines. It is orally bioavailable, suppressing PERK autophosphorylation in mouse pancreas and inhibiting the growth of multiple human tumor xenografts in mice. GSK2656157 inhibits caspase 1 activation in macrophage-like J774.1 cells, preventing LPS-induced IL-1β production, through its effects on the PERK/eIF2α pathway.
GSK2656157 is an ATP-competitive and highly selective inhibitor of PKR-like endoplasmic reticulum kinase (PERK) enzyme activity. GSK2656157 also has anti-tumor and anti-angiogenic activity.
GSK2656157 is an ATP-competitive inhibitor of PERK enzyme activity with an IC50 of 0.9 nM. It is highly selective for PERK with IC50 values >100 nM against a panel of 300 kinases. GSK2656157 inhibits PERK activity in cells with an IC50 in the range of 10-30 nM as shown by inhibition of stress-induced PERK autophosphorylation, eIF2α substrate phosphorylation, together with corresponding decreases in ATF4 and CHOP proteins in multiple cell lines. Oral administration of GSK2656157 to mice shows a dose- and time-dependent pharmacodynamic response in pancreas as measured by PERK auto-phosphorylation.
Aplicaciones Científicas De Investigación
PERK Inhibitor
GSK2656157 is a potent and selective inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) with an IC50 of 0.9 nM . It is selective for PERK over a panel of additional kinases .
Regulation of Protein Synthesis
GSK2656157 blocks both stress-induced PERK autophosphorylation and eIF2α substrate phosphorylation, and decreases levels of ATF4 and CHOP in multiple cell lines .
Cancer Research
GSK2656157 has been used in cancer research. It has demonstrated tumor growth inhibition in a human tumor xenograft in mice .
Infectious Diseases
PERK, as a signaling pathway protein on the endoplasmic reticulum, plays an important role in infectious diseases . GSK2656157, as a PERK inhibitor, has been studied in the context of infectious diseases .
Tuberculosis Treatment
GSK2656157 has been studied in the context of tuberculosis treatment. It was found to alleviate pyroptosis of macrophages induced by Mycobacterium Bacillus Calmette–Guerin Infection .
Inflammation and Immune Response
GSK2656157 inhibits caspase 1 activation in macrophage-like J774.1 cells, preventing LPS-induced IL-1β production, through its effects on the PERK/eIF2α pathway .
Propiedades
IUPAC Name |
1-[5-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoro-2,3-dihydroindol-1-yl]-2-(6-methylpyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN6O/c1-13-4-3-5-14(28-13)10-19(31)30-9-8-16-18(30)7-6-15(21(16)24)17-11-29(2)23-20(17)22(25)26-12-27-23/h3-7,11-12H,8-10H2,1-2H3,(H2,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWSIEBRGXYXAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CC(=O)N2CCC3=C2C=CC(=C3F)C4=CN(C5=NC=NC(=C45)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101103941 | |
| Record name | 1-[5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoro-2,3-dihydro-1H-indol-1-yl]-2-(6-methyl-2-pyridinyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101103941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(6-methylpyridin-2-yl)ethanone | |
CAS RN |
1337532-29-2 | |
| Record name | 1-[5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoro-2,3-dihydro-1H-indol-1-yl]-2-(6-methyl-2-pyridinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1337532-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoro-2,3-dihydro-1H-indol-1-yl]-2-(6-methyl-2-pyridinyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101103941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: GSK2656157 is a potent, selective, and ATP-competitive inhibitor of PERK [, ]. PERK, or protein kinase R (PKR)-like endoplasmic reticulum kinase, is a key component of the unfolded protein response (UPR), which is activated in response to endoplasmic reticulum (ER) stress [, ]. Upon activation, PERK phosphorylates the α subunit of eukaryotic initiation factor 2 (eIF2α) at serine 51, leading to a global reduction in protein translation and the preferential translation of specific mRNAs, including activating transcription factor 4 (ATF4) [, ]. ATF4 then induces the transcription of genes involved in adaptation to ER stress, such as the pro-apoptotic transcription factor CHOP [, , ].
ANone: * Full Chemical Name: 1-(5-(4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(6-methylpyridin-2-yl)ethanone* Molecular Formula: C24H22FN7O * Molecular Weight: 443.48 g/mol
ANone: The provided research papers primarily focus on the biological activity and therapeutic potential of GSK2656157. Therefore, detailed information about its material compatibility and stability under various conditions is limited.
ANone: GSK2656157 is a small-molecule inhibitor designed to target the enzymatic activity of PERK. It is not reported to possess catalytic properties itself, and its primary applications are in the context of biological research and drug development.
A: Yes, computational chemistry, specifically molecular docking and molecular dynamics simulations, have been employed to investigate the interaction of GSK2656157 and its analogs with PERK and other kinases like RIPK1 [, ]. These studies help to explain the binding modes, selectivity profiles, and potential off-target effects of these compounds, providing insights for the design of more selective PERK inhibitors.
A: Research suggests that modifying the structure of GSK2656157, particularly by introducing a substituent on the para-position of the pyridinyl ring, can alter its selectivity for PERK versus other kinases like RIPK1 []. This finding highlights the importance of structural modifications in influencing the activity, potency, and selectivity of PERK inhibitors.
ANone: The provided research papers primarily focus on the scientific aspects of GSK2656157. Consequently, information regarding specific SHE regulations is not discussed. As a research compound, it is crucial to handle GSK2656157 following appropriate laboratory safety procedures and guidelines.
A: Studies in mice demonstrate that GSK2656157 exhibits dose- and time-dependent pharmacodynamic responses. Oral administration of the drug leads to measurable inhibition of PERK autophosphorylation in the pancreas []. This observation, coupled with its antitumor activity in mice [], suggests that GSK2656157 possesses favorable PK/PD characteristics for in vivo studies.
ANone: GSK2656157 demonstrates promising efficacy both in vitro and in vivo:
ANone: The available research does not provide specific information regarding the development of resistance to GSK2656157.
ANone: While GSK2656157 shows promise as a potential therapeutic, research points to potential concerns:
- Pancreatic Function: The on-target pharmacological effects of PERK inhibition by GSK2656157 may lead to alterations in pancreatic function. This finding necessitates cautious development and evaluation of GSK2656157 in humans, especially in patients with pancreatic disorders [].
A: * Discovery of GSK2606414: The identification of GSK2606414, the first-in-class PERK inhibitor, marked a significant milestone, paving the way for further development of PERK inhibitors [].* Optimization and development of GSK2656157: Subsequent research focused on optimizing the pharmacokinetic properties of GSK2606414 led to the discovery and development of GSK2656157, which displayed improved characteristics [].
ANone: Yes, the research on GSK2656157 exemplifies cross-disciplinary efforts:
- Medicinal Chemistry and Pharmacology: The development of GSK2656157 involved a combination of medicinal chemistry efforts to optimize its structure and pharmacological studies to evaluate its activity and properties [].
- Computational Chemistry and Drug Design: Molecular modeling and simulations have been employed to understand the binding modes and selectivity profiles of GSK2656157 and its analogs, guiding further drug design efforts [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

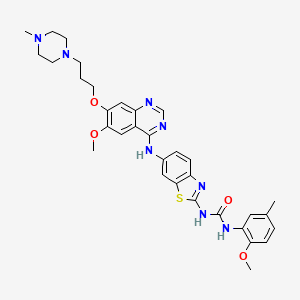
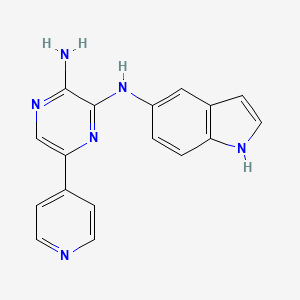
![N-[5-[3-(benzenesulfonamido)phenyl]-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B612018.png)
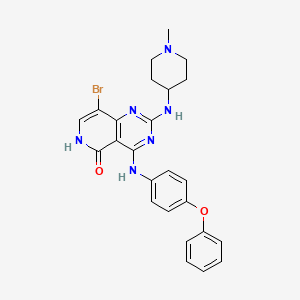
![3-(1,3-Benzoxazol-2-yl)-5-[1-(4-piperidyl)pyrazol-4-yl]pyridin-2-amine](/img/structure/B612024.png)
![N-[2-(dimethylamino)ethyl]-7-(5-fluoro-2-oxo-1H-indol-3-ylidene)-2-methyl-1,4,5,6-tetrahydroindole-3-carboxamide](/img/structure/B612026.png)
![(15S,16R,18R)-16-amino-N,15-dimethyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxamide](/img/structure/B612027.png)
![(1r,4r)-4-(2-(butylamino)-5-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol](/img/structure/B612028.png)
![1-cyclopropyl-4-[4-[[5-methyl-3-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]methyl]-2-pyridinyl]-piperazine](/img/structure/B612029.png)

